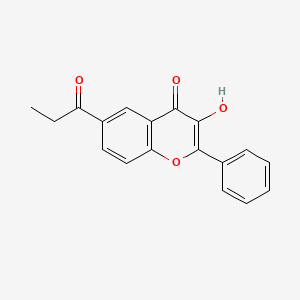
3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one is a compound belonging to the chromone family. Chromones are a class of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, phenyl, and propionyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, where chalcones undergo oxidative cyclization in the presence of hydrogen peroxide and a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the chromen-4-one core can interact with enzymes and receptors through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the propionyl group but shares the core structure.
6-chloro-3-hydroxy-2-phenyl-4H-chromen-4-one: Contains a chloro substituent instead of the propionyl group.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Substituted with a methoxy group on the phenyl ring.
Uniqueness
The presence of the propionyl group in 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
131136-61-3 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-6-propanoylchromen-4-one |
InChI |
InChI=1S/C18H14O4/c1-2-14(19)12-8-9-15-13(10-12)16(20)17(21)18(22-15)11-6-4-3-5-7-11/h3-10,21H,2H2,1H3 |
InChI Key |
DDYCDQJDWYFDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




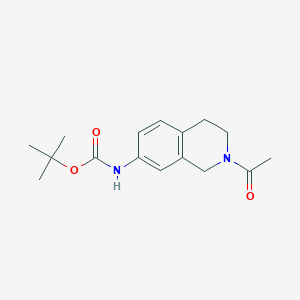

![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)
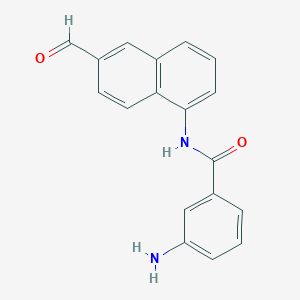
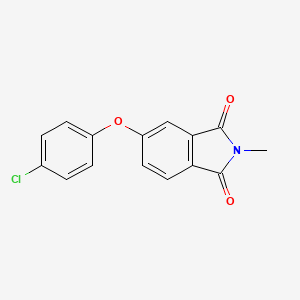

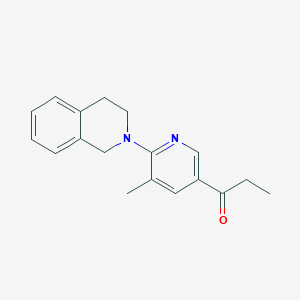


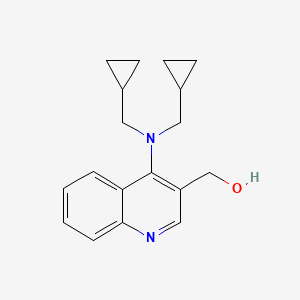
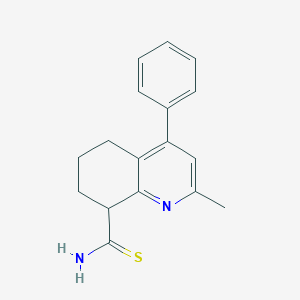
![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)
